molecular formula C16H17ClN2O3 B1437015 N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide CAS No. 1020056-04-5

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide

Cat. No. B1437015
M. Wt: 320.77 g/mol
InChI Key: LACBKGVZGOAPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide, commonly known as MCPA, is a synthetic amide used as a herbicide. It is used to control weeds in a variety of crops, including cereals, sugarcane, and legumes. MCPA is a broad-spectrum herbicide, meaning it can control a wide range of weeds. It is also relatively safe to use, as it has low toxicity and does not persist in the environment.

Mechanism Of Action

MCPA works by inhibiting the activity of the enzyme acetolactate synthase (ALS). This enzyme is responsible for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, MCPA prevents the plant from synthesizing the amino acids necessary for growth, leading to death.

Biochemical And Physiological Effects

At low concentrations, MCPA has been shown to cause a decrease in photosynthesis, root growth, and enzyme activity in plants. At higher concentrations, it can cause leaf necrosis, chlorosis, and stunting. In mammals, MCPA has been shown to be relatively non-toxic, with no significant effects on blood pressure, heart rate, or respiration.

Advantages And Limitations For Lab Experiments

The main advantage of using MCPA in laboratory experiments is that it is relatively safe and non-toxic. This makes it suitable for use in experiments involving mammals or other organisms. However, MCPA is not very persistent in the environment, so it must be applied frequently to maintain its effectiveness.

Future Directions

Future research on MCPA could focus on its potential use as an insecticide, fungicide, or plant growth regulator. Additionally, further studies could be conducted to determine the optimal application rate and frequency for various crops. Other potential areas of research include the development of new formulations of MCPA, as well as its potential use in combination with other herbicides. Finally, further studies could be conducted to determine the long-term effects of MCPA on the environment.

Scientific Research Applications

MCPA has been the subject of numerous scientific studies, primarily related to its use as a herbicide. It has been studied for its effects on weed control, its toxicity, and its environmental persistence. MCPA has also been studied for its potential as an insecticide, fungicide, and plant growth regulator.

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-21-8-9-22-15-5-3-2-4-12(15)16(20)19-11-6-7-13(17)14(18)10-11/h2-7,10H,8-9,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACBKGVZGOAPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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